Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Description
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS: 163210-89-7) is a brominated derivative of butanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the 2-position. This compound is structurally characterized by:
- A 4-bromo substituent on the butanoic acid backbone, which enhances its electrophilicity and utility in substitution reactions.
- A Boc-protected amino group at the 2-position, rendering it stable under acidic conditions and suitable for peptide synthesis .
Its tert-butyl ester derivative (CAS: 118444-07-8) has a molecular formula of C₁₃H₂₄BrNO₄, a molecular weight of 338.24 g/mol, and predicted physical properties such as a density of 1.24 g/cm³ and a boiling point of 390.3°C . The Boc group’s steric bulk and hydrophobicity influence its solubility and reactivity, making it a key intermediate in pharmaceutical and agrochemical syntheses.
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNTCJWJBWEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS)
Protection: tert-butoxycarbonyl (BOC) anhydride
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used
Deprotected Amino Acid: Free amino acid after BOC removal
Peptide Products: Peptides formed through coupling reactions
Scientific Research Applications
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions with other molecules, facilitating the formation of peptide bonds and other covalent modifications .
Comparison with Similar Compounds
Structural Analogues with Different Substituents
Key Observations :
- Electrophilic Reactivity : The 4-bromo derivative (target compound) exhibits higher reactivity in nucleophilic substitutions compared to the 4-azido and 4-nitro analogues, which are more suited for cycloaddition and reduction reactions, respectively .
- Solubility: The Boc group reduces aqueous solubility; for example, Boc-GABA (logP ~1.5) is less polar than the parent 4-aminobutyric acid (logP ~-1.3) .
- Applications: Bromo and azido derivatives are pivotal in cross-coupling and bioconjugation, while nitro and amino variants serve as precursors in heterocycle synthesis .
Derivatives with Varied Protecting Groups
Key Observations :
Biological Activity
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- (CAS Number: 174076-62-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a tert-butoxycarbonyl (BOC) protected amino group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : CHBrNO
- Molar Mass : 338.24 g/mol
- Structure : The compound contains a butanoic acid backbone with a bromine substitution at the 4-position and an amino group protected by a tert-butoxycarbonyl group.
Antimicrobial Properties
Research has indicated that compounds similar to butanoic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can enhance antibacterial efficacy against various pathogens. The presence of the bromine atom in butanoic acid may contribute to increased reactivity and interaction with microbial enzymes, potentially disrupting their metabolic processes.
Antioxidant Activity
In vitro assays have demonstrated that butanoic acid derivatives possess antioxidant properties. The DPPH assay, commonly used to evaluate free radical scavenging ability, revealed that these compounds can effectively neutralize free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with chronic diseases.
Enzyme Inhibition
Preliminary studies suggest that butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, urease inhibition studies indicate that certain derivatives can effectively hinder urease activity, which is linked to conditions such as peptic ulcers and gastric cancer due to Helicobacter pylori infection.
Synthesis and Evaluation
A recent study synthesized various derivatives of butanoic acid to evaluate their biological activities. The synthesized compounds underwent biological assays for antimicrobial and antioxidant activities. The results indicated that modifications to the bromine position significantly affected the compounds' efficacy against bacterial strains and their ability to scavenge free radicals.
| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| Butanoic Acid Derivative A | Structure A | Effective against E. coli | High |
| Butanoic Acid Derivative B | Structure B | Moderate against S. aureus | Moderate |
| Butanoic Acid Derivative C | Structure C | Ineffective | Low |
Clinical Implications
The potential clinical implications of butanoic acid derivatives are significant. Their ability to inhibit urease suggests a therapeutic role in treating infections caused by H. pylori. Additionally, the antioxidant properties may offer protective effects in diseases characterized by oxidative stress.
Q & A
Basic Question: What is the standard synthetic route for Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and bromination. For example:
Amino Protection : Start with a 2-aminobutanoic acid derivative. Introduce the Boc group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in a basic medium (e.g., aqueous NaHCO₃) to yield 2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid .
Bromination : Perform regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂ in a controlled environment .
Key Intermediates :
- Boc-protected 2-aminobutanoic acid (verified by FT-IR for carbonyl stretches at ~1700 cm⁻¹ and NMR for tert-butyl protons at δ 1.4 ppm) .
- Brominated intermediate (confirmed via mass spectrometry for isotopic peaks characteristic of bromine) .
Advanced Question: How can stereochemical inconsistencies in the synthesis of this compound be resolved?
Methodological Answer:
Stereochemical control is critical due to the chiral center at C-2. Strategies include:
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers. Retention times and optical rotation data can confirm purity .
- X-ray Crystallography : Resolve ambiguities in absolute configuration by growing single crystals of intermediates or final product (e.g., using slow evaporation in EtOAc/hexane) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign configuration .
Analytical Question: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₁₀H₁₇BrNO₄⁺, exact mass 318.03 Da) and bromine isotope pattern .
- HPLC : Reverse-phase C18 column with UV detection at 210 nm to assess purity (>95%) .
Reactivity Question: How does the 4-bromo substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom enables participation in:
- Suzuki-Miyaura Coupling : React with aryl/vinyl boronic acids using Pd(PPh₃)₄ as catalyst (e.g., in THF/H₂O at 80°C) to form C-C bonds .
- Nucleophilic Substitution : Replace Br with nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃ in DMF) .
Comparative Note : Bromine’s electronegativity and leaving-group ability make it more reactive than chloro analogs but less than iodo derivatives in such reactions .
Application Question: How is this compound utilized in synthesizing β-lactam antibiotics?
Methodological Answer:
The compound serves as a precursor for β-lactam scaffolds:
Cyclization : React the brominated acid with a β-amino alcohol under Mitsunobu conditions (DIAD, PPh₃) to form the β-lactam ring .
Nocardicin Analogs : Incorporate into nocardicin derivatives by coupling with hydroxy-phenylglycine units via EDC/HOBt-mediated amide bond formation .
Key Data : Reported yields for β-lactam formation range from 40–60%, with enantiomeric excess (ee) >90% when using chiral auxiliaries .
Contradiction Analysis: How to address conflicting solubility data for this compound in literature?
Methodological Answer:
Reported solubility discrepancies may arise from:
- Solvent Polarity : Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. limited solubility in water (logP ~1.8 predicted) .
- Temperature Dependence : Solubility in ethanol increases from 5 mg/mL at 25°C to 20 mg/mL at 60°C .
Resolution : Standardize reporting using OECD guidelines (e.g., shake-flask method at 25°C) and specify solvent purity (HPLC-grade) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
